4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Overview
Description
“4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609409-36-0 . It has a molecular weight of 266.73 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2.ClH/c16-10-12-2-4-13 (5-3-12)17-9-1-7-15-8-6-14-11-15;/h2-6,8,10-11H,1,7,9H2;1H . This indicates that the compound has a molecular formula of C13H14N2O2.ClH .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 266.73 . The compound’s InChI code is 1S/C13H14N2O2.ClH/c16-10-12-2-4-13 (5-3-12)17-9-1-7-15-8-6-14-11-15;/h2-6,8,10-11H,1,7,9H2;1H .Scientific Research Applications
X-ray Crystal Structures of Solvated Bisimidazole Derivatives :This study involves the synthesis and structural analysis of bisimidazole derivatives, including an intermediate compound similar to 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde. These compounds have potential as new inclusion hosts due to their specific solvated crystal formations and distinct conformations of the imidazole rings (Felsmann, Hübscher, Seichter, & Weber, 2012).
Ratiometric Fluorescent Probe for Cysteine and Homocysteine :A novel ratiometric fluorescent probe, designed using a derivative of 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, shows significant potential for detecting cysteine and homocysteine. This probe demonstrates a large emission wavelength shift, which can be useful for quantitative detection (Lin et al., 2008).
Anti-Oxidant, Anti-Fungal and Anti-Leishmanial Activities :A series of new compounds synthesized from 4-(1H-imidazol-1-yl) benzaldehyde have shown promising anti-leishmanial, anti-oxidant, and anti-fungal activities. This study underscores the potential pharmacological applications of derivatives of 4-(1H-imidazol-1-yl) benzaldehyde (Hussain et al., 2009).
Carbon Steel Corrosion Inhibition :Imidazole-based molecules, including 4-(1H-imidazole-1-yl)benzaldehyde, have been shown to be effective in inhibiting the corrosion of carbon steel in acidic medium. This study highlights the potential industrial applications of these compounds in corrosion prevention (Costa et al., 2021).
Synthesis of Novel Compounds Containing Thiadiazole Unit :The synthesis of new aromatic Schiff bases, which include derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, has been explored. These compounds could have potential applications in various chemical research areas (Azeez & Hamad, 2017).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing :Imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating 4-(1H-imidazol-1-yl)benzaldehyde, have been developed for luminescence sensing of benzaldehyde-based derivatives. These frameworks demonstrate potential as fluorescence sensors (Shi et al., 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, influencing numerous physiological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The exact interaction would depend on the specific target and the structure of the imidazole derivative .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and infections .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-10-12-2-4-13(5-3-12)17-9-1-7-15-8-6-14-11-15;/h2-6,8,10-11H,1,7,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLWBXWJNIKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-36-0 | |
Record name | Benzaldehyde, 4-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.